molecular formula C9H11F2N B13097624 (S)-1-(2-(Difluoromethyl)phenyl)ethanamine

(S)-1-(2-(Difluoromethyl)phenyl)ethanamine

Cat. No.: B13097624
M. Wt: 171.19 g/mol
InChI Key: SSJCWLBRDCZYPR-LURJTMIESA-N
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Description

(S)-1-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective difluoromethylation of aromatic compounds using difluoromethylating reagents . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (S)-1-(2-(Difluoromethyl)phenyl)ethanamine may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Difluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

(S)-1-(2-(Difluoromethyl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-1-(2-(Difluoromethyl)phenyl)ethanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological responses. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2-(Difluoromethyl)phenyl)ethanamine is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1S)-1-[2-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1

InChI Key

SSJCWLBRDCZYPR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)F)N

Canonical SMILES

CC(C1=CC=CC=C1C(F)F)N

Origin of Product

United States

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